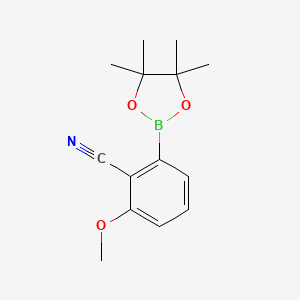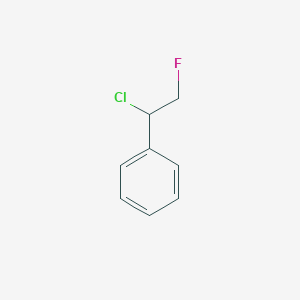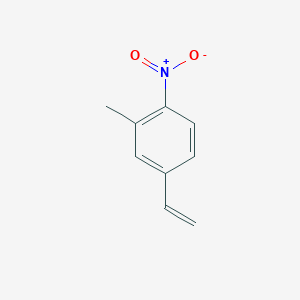![molecular formula C15H16ClNO3 B15309588 Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate CAS No. 2870681-96-0](/img/structure/B15309588.png)
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate is an organic compound that features a quinoline ring substituted with a chlorine atom and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate typically involves the reaction of 2-chloroquinoline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas with a palladium catalyst can be used.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Hydrolysis: The major product is 2-[(2-chloroquinolin-6-yl)oxy]acetic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Scientific Research Applications
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the biological activity of quinoline derivatives.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]ethylcarbamate
- Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]ethoxyacetate
- Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]propionate
Uniqueness
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate is unique due to its specific ester linkage and the presence of the chlorine-substituted quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2870681-96-0 |
|---|---|
Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloroquinolin-6-yl)oxyacetate |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(18)9-19-11-5-6-12-10(8-11)4-7-13(16)17-12/h4-8H,9H2,1-3H3 |
InChI Key |
KXUJHBHOSJZTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
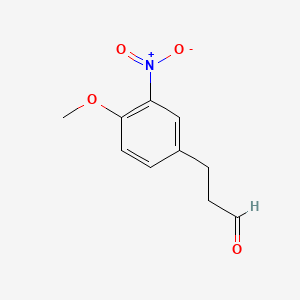
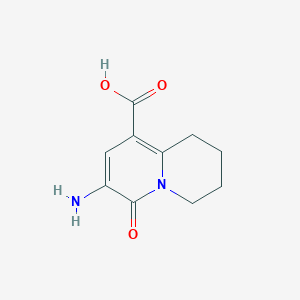

![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid](/img/structure/B15309546.png)
![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
